Nonyl 2,4-dichlorobenzoate
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Overview
Description
Nonyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nonyl group attached to the benzoate moiety, which is further substituted with two chlorine atoms at the 2 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2,4-dichlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The chlorine atoms can be reduced to form the corresponding non-chlorinated benzoate.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nonyl 2,4-dichlorobenzoic acid or nonyl 2,4-dichloroketone.
Reduction: Nonyl benzoate.
Substitution: Nonyl 2-hydroxybenzoate, Nonyl 2-amino-4-chlorobenzoate, etc.
Scientific Research Applications
Nonyl 2,4-dichlorobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, including dyes, fungicides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nonyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Nonyl benzoate: Lacks the chlorine substituents, resulting in different chemical and biological properties.
2,4-Dichlorobenzoic acid: Lacks the nonyl group, affecting its solubility and reactivity.
Nonyl 4-chlorobenzoate: Contains only one chlorine atom, leading to variations in its chemical behavior.
Uniqueness
Nonyl 2,4-dichlorobenzoate is unique due to the combination of the nonyl group and two chlorine atoms, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
CAS No. |
820238-89-9 |
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Molecular Formula |
C16H22Cl2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
nonyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-8-11-20-16(19)14-10-9-13(17)12-15(14)18/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
GBEDZFPWHADFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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